5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves the diazotization of 4-nitroaniline followed by coupling with 5-methyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The azo group can undergo reduction to form amines which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one
- 5-Methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
- 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
Uniqueness
5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern which imparts distinct chemical and biological properties.
Properties
CAS No. |
90844-48-7 |
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Molecular Formula |
C10H9N5O3 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
3-methyl-4-[(4-nitrophenyl)diazenyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C10H9N5O3/c1-6-9(10(16)14-11-6)13-12-7-2-4-8(5-3-7)15(17)18/h2-5,9H,1H3,(H,14,16) |
InChI Key |
AFZKXIDNECLGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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